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Compound of Interest

Compound Name: Dimethyldioctadecylammonium

Cat. No.: B077308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

preparation of Dioctadecyldimethylammonium chloride (DODAC) liposomes using the ethanol

injection method. This technique is favored for its simplicity, rapidity, and scalability in producing

unilamellar vesicles suitable for various applications, particularly in drug and gene delivery.

Introduction to DODAC Liposomes and the Ethanol
Injection Method
DODAC is a cationic lipid that is frequently utilized in the formulation of liposomes for the

delivery of therapeutic molecules such as nucleic acids and certain drugs. The positive charge

of DODAC liposomes facilitates interaction with negatively charged cell membranes, enhancing

cellular uptake.

The ethanol injection method is a straightforward technique for liposome preparation. It

involves the rapid injection of a lipid solution in ethanol into an aqueous phase under controlled

conditions. The rapid dilution of ethanol in the aqueous phase leads to the self-assembly of

lipids into bilayer vesicles. This method is known for producing small unilamellar vesicles

(SUVs) with a relatively narrow size distribution.[1] Key parameters influencing the final

liposome characteristics include the lipid concentration, the ratio of the organic to the aqueous

phase, the injection rate, and the temperature of the aqueous phase.[2]
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Experimental Protocols
Materials and Equipment

Lipids:

Dioctadecyldimethylammonium chloride (DODAC)

Helper lipid (e.g., Cholesterol, DOPE)

Solvents:

Absolute Ethanol (for lipid dissolution)

Ultrapure water or a suitable buffer (e.g., PBS) for the aqueous phase

Equipment:

Glass vials or round-bottom flask

Syringe with a narrow gauge needle (e.g., 21G)

Syringe pump (for controlled injection rate)

Magnetic stirrer with a stir bar

Water bath or heating block

Rotary evaporator or dialysis system (for ethanol removal)

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Spectrophotometer (for encapsulation efficiency determination)

Preparation of DODAC Liposomes by Ethanol Injection
This protocol is a general guideline and may require optimization based on the specific

application and desired liposome characteristics.

Lipid Film Preparation (Optional but recommended for co-lipids):
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Dissolve DODAC and any helper lipids (e.g., cholesterol) in absolute ethanol in a round-

bottom flask. The total lipid concentration in the ethanolic solution can range from 10 to 40

mg/mL.

If a lipid film is preferred for complete solvent removal, the ethanol can be evaporated

under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall

of the flask. The film should be further dried under vacuum for at least 2 hours to remove

residual solvent.

Re-dissolve the lipid film in a small volume of absolute ethanol.

Ethanol Injection:

Heat the aqueous phase (ultrapure water or buffer) to a temperature above the phase

transition temperature of the lipid mixture. For many formulations, this is typically in the

range of 40-60°C.[3]

Place the aqueous phase in a beaker or flask on a magnetic stirrer and stir at a constant

rate (e.g., 300-500 rpm).[2]

Draw the ethanolic lipid solution into a syringe.

Inject the lipid solution into the center of the vortex of the stirring aqueous phase at a slow

and constant rate (e.g., 1 mL/min).[2] The final concentration of ethanol in the aqueous

phase should ideally not exceed 7.5% (v/v) to ensure the formation of a homogenous

liposome population.

Liposome Formation and Maturation:

Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at the same

temperature to allow for the stabilization of the liposomes.

Ethanol Removal:

Remove the residual ethanol from the liposome suspension. This can be achieved by:

Dialysis: Dialyze the liposome suspension against a large volume of the aqueous phase

using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14
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kDa).

Rotary Evaporation: Remove ethanol under reduced pressure using a rotary evaporator.

Care must be taken to control the temperature to avoid damaging the liposomes.

Sizing (Optional):

To obtain a more uniform size distribution, the liposome suspension can be subjected to

sonication (probe or bath) or extrusion through polycarbonate membranes with a defined

pore size.

Characterization of DODAC Liposomes
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the liposomes.

They are typically measured using Dynamic Light Scattering (DLS).

Protocol:

Dilute the liposome suspension with the aqueous phase to an appropriate concentration

for DLS measurement.

Transfer the diluted sample to a cuvette.

Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument.

Perform measurements in triplicate and report the mean ± standard deviation.

2.3.2. Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the drug or molecule of interest that is

successfully entrapped within the liposomes.

Protocol (for a model hydrophilic drug):

Separate the unencapsulated drug from the liposome suspension. This can be done by

methods such as:
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Centrifugation: Pellet the liposomes and measure the drug concentration in the

supernatant.

Size Exclusion Chromatography: Pass the liposome suspension through a column to

separate the liposomes from the free drug.

Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a

surfactant (e.g., Triton X-100).

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis

spectrophotometry, HPLC).

Calculate the EE% using the following formula:

EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Data Presentation
The following tables summarize typical quantitative data for liposomes prepared by the ethanol

injection method. Note that specific values for DODAC liposomes prepared by this method are

limited in the literature, and the provided data for DODAC/PHO-S liposomes were prepared by

a method involving sonication after lipid interaction.

Table 1: Physicochemical Properties of DODAC/PHO-S Liposomes

Formulation
Mean
Hydrodynamic
Diameter (nm)

Zeta Potential (mV) Reference

DODAC (10 mM) /

PHO-S (0.3 mM)
48.3 ± 3.8 Not Reported [4]

DODAC (10 mM) /

PHO-S (2.0 mM)
48.3 ± 3.8 Not Reported [4]

Empty DODAC (10

mM)
66.8 ± 2.3 Not Reported [4]
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Table 2: General Physicochemical Properties of Liposomes Prepared by Ethanol Injection

Lipid
Compositio
n

Particle
Size (nm)

PDI
Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

DPPC:Choles

terol (70:30)
142 ± 1 0.19 ± 0.0 Not Reported Not Reported [2]

Phosal® 53

MCT (300

mg)

268 ± 15.2 0.671 ± 0.027 Not Reported Not Reported [3]

Phosal® 53

MCT (600

mg)

453 ± 11.5 0.864 ± 0.024 Not Reported Not Reported [3]

Phosal® 53

MCT (900

mg)

913 ± 35 0.502 ± 0.052 Not Reported Not Reported [3]
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Caption: Workflow for DODAC liposome preparation via ethanol injection.

Hypothetical Signaling Pathway for DODAC Liposome-
Mediated Drug Delivery
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Caption: Cellular uptake and drug release pathway of DODAC liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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